3-Chlorophenol
Overview
Description
3-Chlorophenol is an organic compound with the molecular formula C₆H₅ClO. It is one of three isomers of monochlorophenol, specifically known as meta-chlorophenol. This compound appears as a colorless or white solid that melts easily and exhibits significant solubility in water. It is commonly used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophenol can be synthesized through several methods. One common synthetic route involves the dechlorination of polychlorophenols. This process typically uses a reducing agent to remove chlorine atoms from polychlorinated phenols, resulting in the formation of this compound .
Another method involves the cumene process, which starts with the alkylation of chlorobenzene with propylene. This intermediate is then subjected to oxidation and hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of phenol. This process involves the reaction of phenol with chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones or other oxidation products.
Reduction: It can be reduced to form phenol or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Phenol.
Substitution: Various substituted chlorophenols, such as 3-nitrophenol, 3-sulfonylphenol, and 3-bromophenol.
Scientific Research Applications
3-Chlorophenol has a wide range of applications in scientific research:
Biology: It is studied for its effects on microbial activity and its potential use in bioremediation processes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on human health.
Industry: It is used in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The primary mechanism of action of 3-chlorophenol involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity and inhibit enzyme activity, leading to cellular damage. The compound’s ability to uncouple oxidative phosphorylation is a key aspect of its mechanism, affecting energy production in cells .
Comparison with Similar Compounds
3-Chlorophenol is one of several chlorophenols, which include:
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness: this compound is unique due to its position of the chlorine atom on the benzene ring, which affects its reactivity and physical properties. For example, it has different solubility and boiling points compared to its isomers .
Comparison:
- 2-Chlorophenol: Has the chlorine atom in the ortho position, leading to different reactivity in substitution reactions.
- 4-Chlorophenol: Has the chlorine atom in the para position, affecting its physical properties and reactivity.
- Dichlorophenols: Contain two chlorine atoms, resulting in increased toxicity and different chemical behavior .
Properties
IUPAC Name |
3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNXRXVQWOLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | M-CHLOROPHENOL | |
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Related CAS |
25231-12-3 | |
Record name | Phenol, 3-chloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4024800 | |
Record name | 3-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
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Physical Description |
M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | M-CHLOROPHENOL | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C | |
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Flash Point |
greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |
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Density |
1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |
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Vapor Pressure |
1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |
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Color/Form |
Needles, White crystals | |
CAS No. |
108-43-0 | |
Record name | M-CHLOROPHENOL | |
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Record name | 3-chlorophenol | |
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Record name | M-CHLOROPHENOL | |
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Melting Point |
91 °F (NTP, 1992), 33.5 °C, 33 °C | |
Record name | M-CHLOROPHENOL | |
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Record name | 3-Chlorophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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